

Asymmetric Synthesis of (-)-Vinigrol: Methodologies and Protocols

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Compound of Interest

Compound Name: (-)-Vinigrol

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These application notes provide a detailed overview of prominent methodologies for the asymmetric synthesis of **(-)-Vinigrol**, a structurally complex diterpenoid with significant biological activities. The document outlines key synthetic strategies, presents comparative data, and offers detailed experimental protocols for pivotal reactions.

(-)-Vinigrol, first isolated in 1987, possesses a unique and challenging molecular architecture characterized by a rigid decahydro-1,5-butanonaphthalene core with eight contiguous stereocenters. Its potent biological profile, including anti-inflammatory and antitumor activities, has made it a compelling target for total synthesis. Several research groups have developed innovative approaches to construct this intricate natural product, with key strategies including Diels-Alder reactions, transition-metal-catalyzed cycloadditions, and strategic fragmentation reactions.

This document focuses on the methodologies developed by the research groups of Baran, Li, and Luo, highlighting their distinct approaches to assembling the core structure of **(-)-Vinigrol**.

I. Comparative Overview of Synthetic Strategies

The asymmetric synthesis of **(-)-Vinigrol** has been approached through several distinct retrosynthetic disconnections. The following table summarizes the key features of three prominent methodologies.

Methodology	Key Reactions	Starting Material	Overall Yield	Number of Steps (Longest Linear Sequence)	Key Advantages
Baran (Racemic, adapted for Asymmetric)	Intermolecular Diels-Alder, Intramolecular Diels-Alder, Grob Fragmentation	Commercially available materials	~3% (racemic)	23 (racemic)	Early and efficient construction of the carbocyclic core.
Li, et al.	Intramolecular [5+2] Cycloaddition, Ring- Contraction Cascade	Chloro-dihydrocarbone	Not explicitly stated in provided snippets	14	Protecting-group-free synthesis, novel approach to the core. [1] [2]
Luo, et al.	Transannular Diels-Alder (TADA) Reaction, Anionic Cope Rearrangement	(-)-Limonene	Not explicitly stated in provided snippets	Not explicitly stated in provided snippets	Scalable synthesis, macrocyclic stereocontrol. [3] [4] [5]

II. Synthetic Schemes and Methodologies

A. The Baran Approach: A Diels-Alder and Grob Fragmentation Strategy

Professor Phil Baran's group reported the first total synthesis of (\pm) -Vinigrol in 2009, a landmark achievement that paved the way for subsequent asymmetric approaches.[\[6\]](#)[\[7\]](#)[\[8\]](#) The strategy hinges on the rapid construction of the polycyclic core via a sequence of Diels-Alder reactions, followed by a crucial Grob fragmentation to reveal the characteristic bridged ring system.

Logical Workflow of the Baran Synthesis



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Caption: Key stages of the Baran synthesis of **(-)-Vinigrol**.

Key Experimental Protocols:

- **Intermolecular Diels-Alder Reaction:** The synthesis commences with a Diels-Alder reaction between a bis-silylated diene and an enoate to form the initial decalin core.[6]
- **Intramolecular Diels-Alder Reaction:** Following homologation to a triene, an intramolecular Diels-Alder cycloaddition under thermal conditions forges the intricate polycyclic system.[6][7]
- **Grob Fragmentation:** A pivotal step involves the mesylation of a key alcohol intermediate, which then undergoes a Grob fragmentation upon treatment with a base to form the signature bridged carbocyclic core of vinigrol.[6][7]

Protocol for a Representative Grob Fragmentation:

- **Mesylation:** To a solution of the diol precursor in dichloromethane (CH_2Cl_2) at 0 °C is added triethylamine (Et_3N) followed by methanesulfonyl chloride (MsCl). The reaction is stirred for 1 hour.
- **Work-up:** The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO_3) and extracted with CH_2Cl_2 . The combined organic layers are washed with brine, dried over sodium sulfate (Na_2SO_4), and concentrated under reduced pressure.
- **Fragmentation:** The crude mesylate is dissolved in tetrahydrofuran (THF) and treated with potassium bis(trimethylsilyl)amide (KHMDS) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

- Purification: The reaction is quenched with water and extracted with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over Na_2SO_4 , concentrated, and purified by flash column chromatography on silica gel to afford the vinigrol core.

B. The Li Approach: A [5+2] Cycloaddition and Ring-Contraction Strategy

Chuang-Chuang Li's group developed a concise and protecting-group-free asymmetric total synthesis of **(-)-Vinigrol**.^{[1][2][9]} This innovative route features a type II intramolecular [5+2] cycloaddition to construct a bicyclic system, which then undergoes a unique IBX-induced decarboxylative ring-contraction cascade to form the desired 1,5-butanodecahydronaphthalene core.^{[1][2]}

Logical Workflow of the Li Synthesis



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Caption: Key stages of the Li synthesis of **(-)-Vinigrol**.

Key Experimental Protocols:

- Intramolecular [5+2] Cycloaddition: A key intermediate is treated with a catalytic amount of base to induce a type II intramolecular [5+2] cycloaddition, efficiently constructing an eight-membered ring system.^{[1][10]}
- IBX-Induced Ring Contraction: The bicyclo[5.4.1]dodecane intermediate is subjected to an oxidation with 2-iodoxybenzoic acid (IBX), which triggers a decarboxylative ring-contraction cascade to deliver the core of **(-)-Vinigrol**.^{[1][9]}

Protocol for the Intramolecular [5+2] Cycloaddition:

- Reaction Setup: To a solution of the cycloaddition precursor in toluene is added a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.

- Reaction Execution: The reaction mixture is heated to the appropriate temperature (e.g., 80 °C) and stirred until the starting material is consumed (monitored by TLC).
- Work-up and Purification: The reaction is cooled to room temperature, diluted with EtOAc, and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, concentrated, and the residue is purified by flash chromatography to yield the bicyclo[5.4.1]dodecane product.

C. The Luo Approach: A Transannular Diels-Alder Strategy

Tuoping Luo's research group reported a scalable asymmetric total synthesis of **(-)-Vinigrol** utilizing a transannular Diels-Alder (TADA) reaction as the key C-C bond-forming event.^{[3][4][5]} This strategy relies on macrocyclic stereocontrol to set the complex stereochemistry of the core.

Logical Workflow of the Luo Synthesis



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